molecular formula C16H11Cl2NO2S B2421618 4-(2,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione CAS No. 339109-38-5

4-(2,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione

Cat. No.: B2421618
CAS No.: 339109-38-5
M. Wt: 352.23
InChI Key: RZPSYDCRZGCURQ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, along with two phenyl groups and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylthiomorpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the generation of hazardous waste and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low to moderate temperature.

    Substitution: Nucleophiles such as hydroxide ions, amines; reaction conditionspolar aprotic solvent, elevated temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including fluorescent and UV-protective textiles.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-(2,4-Dichlorophenyl)-2-phenylthiomorpholine-3,5-dione can be compared with other similar compounds, such as:

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound also contains a dichlorophenyl group and exhibits similar biological activities.

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Another compound with a dichlorophenyl group, known for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features, such as the thiomorpholine ring and the presence of both phenyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-phenylthiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S/c17-11-6-7-13(12(18)8-11)19-14(20)9-22-15(16(19)21)10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPSYDCRZGCURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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